

6-Chloro-4,5-dimethylpyridazin-3-amine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-4,5-dimethylpyridazin-3-amine

Cat. No.: B1277671

[Get Quote](#)

An In-depth Technical Guide to 6-Chloro-4,5-dimethylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **6-Chloro-4,5-dimethylpyridazin-3-amine**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and logical relationships.

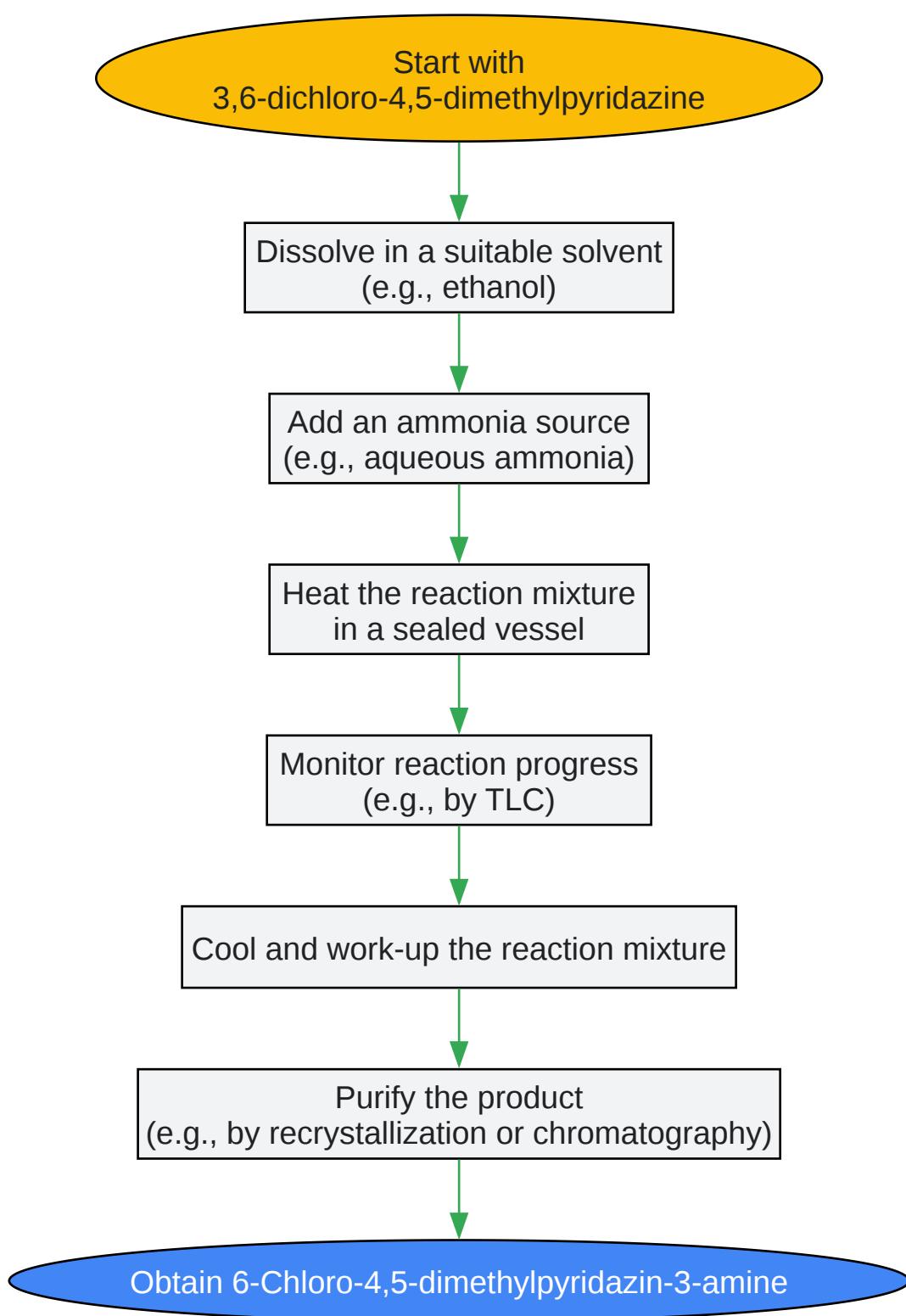
Core Chemical and Physical Properties

6-Chloro-4,5-dimethylpyridazin-3-amine is a heterocyclic organic compound with the chemical formula $C_6H_8ClN_3$.^[1] It belongs to the pyridazine class of compounds, which are known for their diverse biological activities.^{[2][3][4]}

Table 1: Physical and Chemical Properties of **6-Chloro-4,5-dimethylpyridazin-3-amine**

Property	Value	Source
IUPAC Name	6-chloro-4,5-dimethylpyridazin-3-amine	PubChem
CAS Number	76593-36-7	[1] [5]
Molecular Formula	C ₆ H ₈ ClN ₃	[1]
Molecular Weight	157.60 g/mol	[1]
Melting Point	200-203°C	Chemsric
Boiling Point	No data available	-
Solubility	No data available	-
Appearance	White to off-white crystalline powder	Inferred from similar compounds
Storage Conditions	Keep in dark place, inert atmosphere, 2-8°C	[1]

Note: Some physical properties, such as boiling point and solubility, have limited experimentally determined data available in public literature. The appearance is inferred from observations of similar chemical compounds.

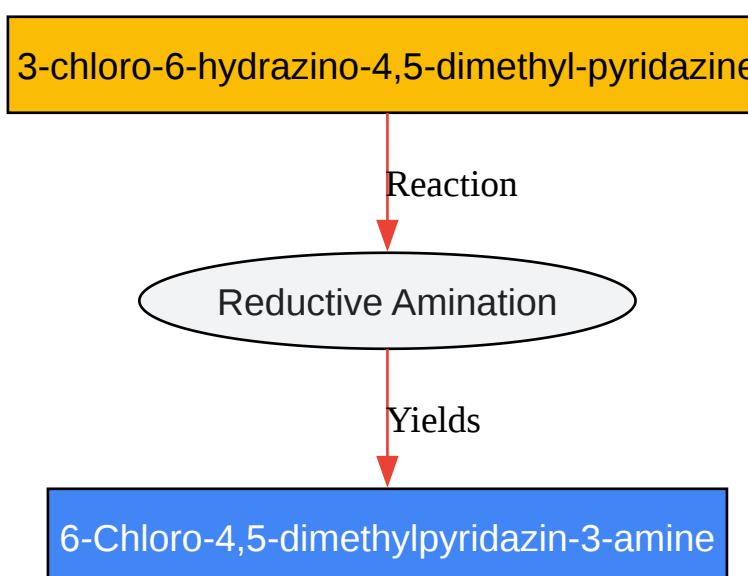

Synthesis and Experimental Protocols

The synthesis of **6-Chloro-4,5-dimethylpyridazin-3-amine** has been reported in chemical literature. Two primary synthetic routes have been identified, starting from either 3,6-dichloro-4,5-dimethylpyridazine or 3-chloro-6-hydrazino-4,5-dimethyl-pyridazine.

Synthesis from 3,6-dichloro-4,5-dimethylpyridazine

A common method for the synthesis of aminopyridazines involves the nucleophilic substitution of a chloro group with an amine. While the specific experimental details for the dimethyl derivative are not fully detailed in the readily available literature, a general procedure can be outlined based on analogous reactions.

Experimental Workflow: Synthesis from Dichloro Precursor


[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **6-Chloro-4,5-dimethylpyridazin-3-amine**.

Synthesis from 3-chloro-6-hydrazino-4,5-dimethyl-pyridazine

Another reported synthetic pathway involves the use of a hydrazino-pyridazine precursor. This method would likely involve a reductive step to convert the hydrazino group to an amino group.

Logical Relationship: Precursor to Product

[Click to download full resolution via product page](#)

Caption: The synthetic relationship between the hydrazino precursor and the final amine product.

Spectroscopic Data

While specific, experimentally obtained spectra for **6-Chloro-4,5-dimethylpyridazin-3-amine** are not widely published, data for analogous compounds are available and can provide an indication of the expected spectral characteristics. Researchers are advised to obtain their own analytical data for confirmation.

Table 2: Predicted and Expected Spectroscopic Data

Technique	Expected Features
¹ H NMR	Signals corresponding to the two methyl groups and the amine protons. The chemical shifts would be influenced by the aromatic pyridazine ring and the electron-withdrawing chlorine atom.
¹³ C NMR	Resonances for the four aromatic carbons of the pyridazine ring and the two methyl carbons.
IR Spectroscopy	Characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm ⁻¹), C-H stretching of the methyl groups, C=N and C=C stretching of the aromatic ring, and a C-Cl stretching vibration.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (157.60 g/mol), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Biological Activity and Potential Signaling Pathways

The biological activities of **6-Chloro-4,5-dimethylpyridazin-3-amine** have not been extensively reported in the public domain. However, the pyridazine scaffold is a well-known pharmacophore present in a wide range of biologically active molecules.

Derivatives of pyridazine have been reported to exhibit a variety of pharmacological activities, including:

- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antiviral

Given the prevalence of pyridazine-containing compounds as kinase inhibitors, it is plausible that derivatives of **6-Chloro-4,5-dimethylpyridazin-3-amine** could potentially interact with various signaling pathways implicated in diseases such as cancer and inflammation.

Hypothetical Signaling Pathway Involvement

[Click to download full resolution via product page](#)

Caption: A hypothetical kinase signaling pathway that could be a target for pyridazine derivatives.

This diagram illustrates a generalized receptor tyrosine kinase pathway. Many pyridazine-based compounds are known to act as inhibitors of various kinases within such pathways, thereby modulating downstream cellular processes like gene expression, which can be relevant in the context of cancer or inflammatory diseases. Further research is required to determine if **6-Chloro-4,5-dimethylpyridazin-3-amine** or its derivatives exhibit such activity.

Conclusion

6-Chloro-4,5-dimethylpyridazin-3-amine is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While some of its core physical and chemical properties are documented, a significant amount of experimental data, particularly regarding its biological activity and detailed analytical characterization, remains to be published. The synthetic routes identified provide a solid foundation for its preparation, enabling further research into its potential therapeutic applications. This guide serves as a foundational resource for scientists and researchers interested in exploring the properties and applications of this and related pyridazine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 76593-36-7|6-Chloro-4,5-dimethylpyridazin-3-amine|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-chloro-4,5-dimethylpyridazin-3-amine | CAS#:76593-36-7 | Chemsric [chemsrc.com]
- To cite this document: BenchChem. [6-Chloro-4,5-dimethylpyridazin-3-amine physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1277671#6-chloro-4-5-dimethylpyridazin-3-amine-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com